

Application Notes and Protocols: 2-Methylpyridine-3-boronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methylpyridine-3-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine-3-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are central to many pharmacologically active molecules.^{[1][2]} The pyridine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs, and its functionalization is a key strategy in the development of new therapeutic agents.^[3] The presence of the methyl group at the 2-position and the boronic acid at the 3-position of the pyridine ring offers a unique substitution pattern for creating novel molecular architectures with potential therapeutic applications.

This document provides detailed application notes on the use of **2-methylpyridine-3-boronic acid** in the synthesis of inhibitors for key biological targets, along with experimental protocols for its synthesis and use in Suzuki-Miyaura coupling reactions.

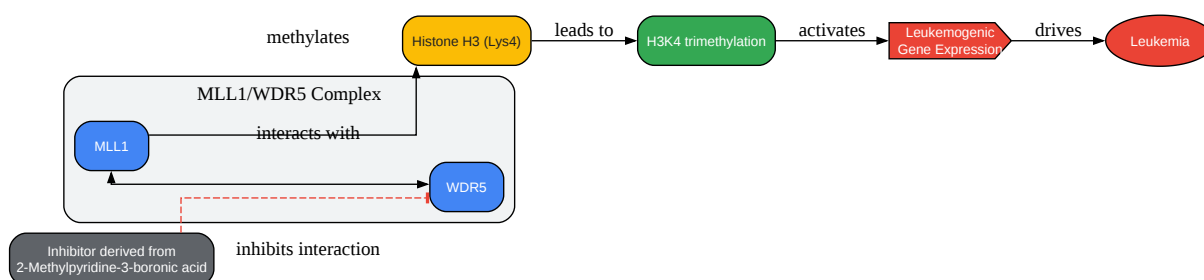
Key Applications in Drug Discovery

2-Methylpyridine-3-boronic acid has emerged as a valuable reagent in the synthesis of targeted therapies, particularly in oncology and neuroscience.

Inhibitors of the WDR5-MLL1 Interaction for Cancer Therapy

The interaction between WD repeat-containing protein 5 (WDR5) and histone methyltransferase MLL1 is a critical driver in certain types of cancer, particularly mixed-lineage leukemia.[4] Small molecules that disrupt this protein-protein interaction are of significant interest as potential anti-cancer therapeutics. **2-Methylpyridine-3-boronic acid** has been used as a key building block to synthesize potent inhibitors of the WDR5-MLL1 interaction.[4] The 2-methylpyridyl group can be strategically incorporated into the inhibitor structure to occupy a key binding pocket at the protein-protein interface, leading to enhanced potency and selectivity.

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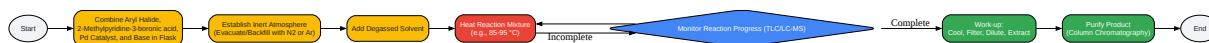
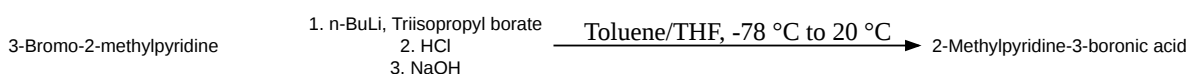
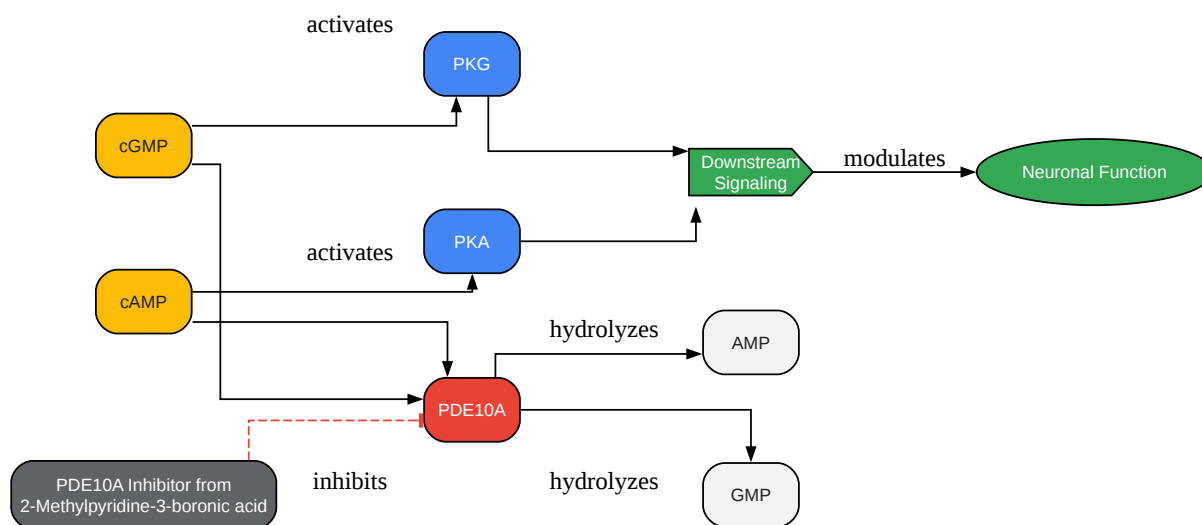
WDR5-MLL1 signaling pathway in leukemia.

Inhibitors of Phosphodiesterase 10A (PDE10A) for Neurological Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling in the brain.[4] Inhibition of PDE10A has shown therapeutic potential for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease. **2-Methylpyridine-**

3-boronic acid serves as a key synthetic intermediate for the development of potent and selective PDE10A inhibitors.[4] The 2-methylpyridyl moiety can be incorporated to optimize drug-like properties, including potency, selectivity, and pharmacokinetic profiles.

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